Welcome to the BenchChem Online Store!
molecular formula C9H8N2O7 B8656452 Methyl 4-methoxy-3,5-dinitrobenzoate CAS No. 29544-89-6

Methyl 4-methoxy-3,5-dinitrobenzoate

Cat. No. B8656452
M. Wt: 256.17 g/mol
InChI Key: OEVBZFLQEMIXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253198B2

Procedure details

To a solution of crude 4-methoxy-3,5-dinitro-benzoic acid (D24) (4.43 g, 17.3 mmol, 1 equiv) in MeOH (60 ml) was added concentrated H2SO4 (4 ml). The resulting mixture was refluxed for 3 h, cooled to room temperature and concentrated in vacuo. The residue was partitioned between H2O and AcOEt. The two layers were separated and the organic phase was washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. Purification by flash chromatography on silica gel (iso-hexane/AcOEt: 85/15) gave 4-methoxy-3,5-dinitro-benzoic acid methyl ester (D25) (2.84 g, 65%) as an off white solid.
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:15]([O-:17])=[O:16].OS(O)(=O)=O.[CH3:23]O>>[CH3:23][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:3]([O:2][CH3:1])=[C:4]([N+:15]([O-:17])=[O:16])[CH:5]=1

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between H2O and AcOEt
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (iso-hexane/AcOEt: 85/15)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.